![molecular formula C11H16N2 B1472254 2-cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine CAS No. 1555180-99-8](/img/structure/B1472254.png)
2-cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine
Overview
Description
“2-cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are important fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. One common method involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Scientific Research Applications
Synthesis and Characterization
The compound has been a subject of interest for its synthetic versatility. Research demonstrates its role in the development of imidazo[1,2-a]pyridine carboxylic acid derivatives, highlighting its utility in organic synthesis through processes such as alkylation, cyclization, Suzuki cross-coupling, and hydrolysis (Du Hui-r, 2014). These methodologies enable the creation of structurally diverse compounds for further exploration in medicinal chemistry.
Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry. It has been incorporated into various therapeutic agents due to its potential in addressing conditions such as cancer, microbial infections, convulsions, and more. This versatility is attributed to the scaffold's ability to interact with different biological targets, demonstrating its significance in drug discovery (A. Deep et al., 2016).
Pharmacological Potential
The compound's relevance extends to pharmacology, where it forms the basis for the development of enzyme inhibitors, receptor ligands, and anti-infectious agents. Its pharmacological properties have been extensively studied, revealing the compound's potential in creating novel therapeutic solutions for various diseases and conditions. This research underscores the importance of imidazo[1,2-a]pyridine derivatives in drug design and the search for new therapeutic agents (C. Enguehard-Gueiffier & A. Gueiffier, 2007).
Future Directions
Imidazo[1,2-a]pyridines, including “2-cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine”, have potential applications in medicinal chemistry, particularly in the development of new drugs for tuberculosis . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridines are being critically reviewed for their potential in this area .
properties
IUPAC Name |
2-cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8-3-2-4-11-12-10(7-13(8)11)9-5-6-9/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYAUZDIEAVLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=NC(=CN12)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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